molecular formula C9H10F8OS2 B12514054 1,5-Bis(ethylsulfanyl)-1,1,2,2,4,4,5,5-octafluoropentan-3-one CAS No. 685880-46-0

1,5-Bis(ethylsulfanyl)-1,1,2,2,4,4,5,5-octafluoropentan-3-one

Cat. No.: B12514054
CAS No.: 685880-46-0
M. Wt: 350.3 g/mol
InChI Key: GDEKYWDYACIBJC-UHFFFAOYSA-N
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Description

1,5-Bis(ethylsulfanyl)-1,1,2,2,4,4,5,5-octafluoropentan-3-one is a fluorinated organic compound characterized by the presence of ethylsulfanyl groups and a ketone functional group. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(ethylsulfanyl)-1,1,2,2,4,4,5,5-octafluoropentan-3-one typically involves the reaction of a fluorinated ketone precursor with ethylsulfanyl reagents. One common method is the nucleophilic substitution reaction where the fluorinated ketone is treated with sodium ethylsulfanyl in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is usually carried out under inert conditions to prevent oxidation of the sulfanyl groups.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. Purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(ethylsulfanyl)-1,1,2,2,4,4,5,5-octafluoropentan-3-one undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Amines, thiols, DMF as solvent, elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

1,5-Bis(ethylsulfanyl)-1,1,2,2,4,4,5,5-octafluoropentan-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,5-Bis(ethylsulfanyl)-1,1,2,2,4,4,5,5-octafluoropentan-3-one involves its interaction with molecular targets through its functional groups. The ethylsulfanyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorinated backbone enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1,5-Bis(ethylsulfonyl)pentane: Similar in structure but lacks the fluorinated backbone, resulting in different chemical and physical properties.

    1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one: Contains benzimidazole groups instead of ethylsulfanyl, leading to different biological activities and applications.

Uniqueness

1,5-Bis(ethylsulfanyl)-1,1,2,2,4,4,5,5-octafluoropentan-3-one is unique due to its combination of fluorinated and ethylsulfanyl groups, which impart distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles.

Properties

CAS No.

685880-46-0

Molecular Formula

C9H10F8OS2

Molecular Weight

350.3 g/mol

IUPAC Name

1,5-bis(ethylsulfanyl)-1,1,2,2,4,4,5,5-octafluoropentan-3-one

InChI

InChI=1S/C9H10F8OS2/c1-3-19-8(14,15)6(10,11)5(18)7(12,13)9(16,17)20-4-2/h3-4H2,1-2H3

InChI Key

GDEKYWDYACIBJC-UHFFFAOYSA-N

Canonical SMILES

CCSC(C(C(=O)C(C(F)(F)SCC)(F)F)(F)F)(F)F

Origin of Product

United States

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